molecular formula C₂₆H₃₈N₂O₅ B130393 Perindopril Benzyl Ester CAS No. 122454-52-8

Perindopril Benzyl Ester

Cat. No.: B130393
CAS No.: 122454-52-8
M. Wt: 458.6 g/mol
InChI Key: ZNAYHAPFFQRGES-UHFFFAOYSA-N
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Description

Perindopril Benzyl Ester is a chemical compound derived from perindopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The benzyl ester form is often used in the synthesis and study of perindopril due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perindopril Benzyl Ester typically involves the esterification of perindopril with benzyl alcohol. This process can be catalyzed by acidic or basic conditions. One common method involves the use of a strong acid like hydrochloric acid or sulfuric acid to catalyze the reaction between perindopril and benzyl alcohol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Perindopril Benzyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perindopril and benzyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of this compound.

    Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Perindopril Benzyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: Used as an intermediate in the synthesis of perindopril and its derivatives.

    Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of perindopril.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Perindopril Benzyl Ester, like perindopril, acts as an inhibitor of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Perindopril Benzyl Ester can be compared with other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril.

    Enalapril: Similar mechanism of action but differs in its pharmacokinetic properties.

    Lisinopril: Does not require metabolic activation, unlike this compound.

    Ramipril: Known for its longer duration of action compared to this compound.

The uniqueness of this compound lies in its specific ester form, which provides stability and ease of synthesis, making it a valuable intermediate in pharmaceutical research and development .

Properties

IUPAC Name

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAYHAPFFQRGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554973
Record name Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122454-52-8
Record name Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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